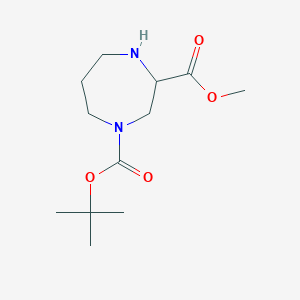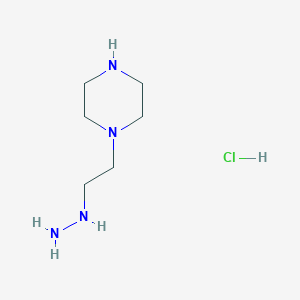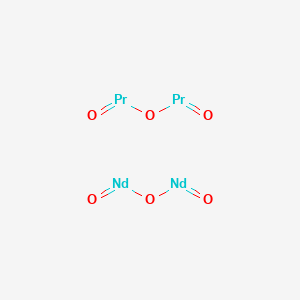
Lithium 2,4-pentanedionate
Descripción general
Descripción
Lithium 2,4-pentanedionate, also known as (2,4-Pentanedionato)lithium or Lithium acetylacetonate, is a compound with the molecular formula C5H7LiO2 . It is a white powder and is less prone to moisture compared to other lithium compounds .
Molecular Structure Analysis
The molecular weight of Lithium 2,4-pentanedionate is 106.1 g/mol . The IUPAC name is lithium; (E)-4-oxopent-2-en-2-olate . The compound has a covalently-bonded unit count of 2 .
Physical And Chemical Properties Analysis
Lithium 2,4-pentanedionate is a white powder . It has a molecular weight of 106.1 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 106.06060790 g/mol . The topological polar surface area is 40.1 Ų . The heavy atom count is 8 .
Aplicaciones Científicas De Investigación
Precursor for Lithium-Containing Materials
Lithium acetylacetonate is used as a precursor to produce lithium-containing materials . These materials have various research and development applications, which are discussed in the following sections.
Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, Lithium acetylacetonate is used in the development of organic light-emitting diodes (OLEDs) . It is used as an efficient electron injection layer in OLEDs , enhancing their performance.
Lithium-Ion Batteries
Lithium acetylacetonate plays a significant role in the development of lithium-ion batteries . It is used in the fabrication of electrospun graphene-embedded Li4Ti5O12 nanofibers for lithium-ion batteries , improving their efficiency and lifespan.
Catalyst in Organic Synthesis
This compound is also used as a catalyst in organic synthesis . It facilitates various chemical reactions, contributing to the development of new organic compounds.
Stabilizer for Polymeric Electrolytes
Lithium acetylacetonate is used as a stabilizer for polymeric electrolytes in lithium batteries . This helps in enhancing the stability and performance of the batteries.
Curing Agent for Epoxy Resins
In the field of polymer science, this compound is used as a curing agent for epoxy resins . This application is crucial in the production of various polymer-based products.
Preparation of LiMn2O4 Nanoparticles
Lithium acetylacetonate is used in the preparation of LiMn2O4 nanoparticles . These nanoparticles have various applications in the field of nanotechnology.
Nanoparticle Research
Lastly, metal acetylacetonates, including Lithium acetylacetonate, are used as precursors for nanoparticle research . This research contributes to the development of new materials with unique properties.
Safety And Hazards
Propiedades
IUPAC Name |
lithium;(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOOCAGEXVCBQ-LNKPDPKZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(=CC(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C/C(=C/C(=O)C)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7LiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Lithium acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium acetylacetonate | |
CAS RN |
18115-70-3 | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018115703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane-2,4-dione, monolithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Are there any spectroscopic studies that provide insights into the structure of Lithium 2,4-pentanedionate?
A2: Yes, Infrared (IR) spectroscopy studies have been conducted on Lithium 2,4-pentanedionate crystals with different isotopic compositions of Lithium (6Li and 7Li). [] These studies provide valuable information about the vibrational modes of the molecule and how they are affected by isotopic substitution. This data helps in understanding the structure and bonding characteristics of Lithium 2,4-pentanedionate, which can be further used to predict its behavior in various chemical reactions and applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)





![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)

![(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B1144095.png)
